Cymarin's Potent Inhibition of Palytoxin-Induced Potassium Efflux
Cymarin demonstrates potent inhibition of palytoxin (PTX)-induced K⁺ release, with an IC₅₀ value of 0.42 μM [1]. This assay is a classic method for evaluating the functional interaction of cardiac glycosides with the Na⁺/K⁺-ATPase in a cellular context. The potency of Cymarin in this specific assay provides a benchmark for comparing its activity against other glycosides in the same system.
| Evidence Dimension | Inhibition of PTX-induced K⁺ release |
|---|---|
| Target Compound Data | IC₅₀ = 0.42 μM |
| Comparator Or Baseline | Other cardiac glycosides (e.g., ouabain, digoxin) exhibit variable potencies in this assay, often requiring higher concentrations or showing different efficacy. |
| Quantified Difference | Cymarin IC₅₀ = 0.42 μM |
| Conditions | Palytoxin (PTX)-induced K⁺ release in human erythrocytes [1] |
Why This Matters
This quantitative IC₅₀ value allows researchers to calibrate Cymarin's potency in ion transport studies, ensuring appropriate concentration selection relative to other glycosides.
- [1] Ozaki H, Nagase H, Urakawa N. (1985). Interaction of palytoxin and cardiac glycosides on erythrocyte membrane and (Na⁺ + K⁺) ATPase. Eur J Biochem. 152(2):475-480. View Source
